Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid
Overview
Description
Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid is a chemical compound with a bicyclic structure that includes a carboxylic acid functional group. This compound is of interest due to its potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of derivatives of bicyclo[2.2.2]octa-2,5-diene often involves Diels-Alder reactions, which are a type of cycloaddition reaction. For instance, the synthesis of 7,8-bis(benzyloxy)bicyclo[2.2.2]octa-2,5-diene derivatives is achieved through the Diels-Alder reaction of optically active cyclohexadiene and dienophiles . Similarly, the synthesis of bicyclo[2.2.2]oct-7-ene-2-exo,3-exo,5-exo,6-exo-tetracarboxylic 2,3:5,6-dianhydride is performed using a one-pot Diels-Alder reaction .
Molecular Structure Analysis
The molecular structure of bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid has been determined using crystallographic methods. The crystal structure reveals that the carboxyl groups lie slightly out of the plane of the adjacent double bond, and the acidic hydrogen atoms participate in intra- and intermolecular hydrogen bonding, forming chains .
Chemical Reactions Analysis
Bicyclo[2.2.2]octa-2,5-diene derivatives are versatile in chemical reactions. They can react with aromatic compounds in the presence of palladium(II) acetate to afford ortho-disubstituted aromatics . The reactivity of the diene moiety is crucial, and only dienes with the bicyclo[2.2.2]octa-2,5-diene skeleton successfully give the desired ortho-disubstituted products.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclo[2.2.2]octa-2,5-diene derivatives are influenced by their molecular structure. For example, the polyimides derived from bicyclo[2.2.2]oct-7-ene-tetracarboxylic dianhydrides are soluble in polar solvents and form colorless films, with thermal stability up to approximately 360°C . The crystal and molecular structure analysis of bicyclo[2.2.2]octadiene-2,5-dicarboxylic acid provides insights into the hydrogen bonding patterns that could affect the compound's solubility and reactivity .
Scientific Research Applications
Asymmetric Catalysis : These compounds have been used in rhodium-catalyzed asymmetric 1,4-addition reactions. For instance, C2-symmetric bicyclo[2.2.2]octa-2,5-dienes containing various groups were used in reactions with arylboronic acids, achieving high enantioselectivity and catalytic activity (Otomaru et al., 2005).
Synthesis of Novel Ligands : These dienes have been employed in the synthesis of optically active and C2-symmetric novel ligands, such as 7,8-bis(benzyloxy)bicyclo[2.2.2]octa-2,5-diene, and their tricarbonyliron complexes, which were synthesized in enantiomerically pure form (Watanabe et al., 2003).
Ortho-Disubstitution Reactions : Bicyclo[2.2.2]octa-2,5-diene derivatives have been used in ortho-disubstitution reactions of aromatic rings in the presence of palladium(II) acetate. These reactions were optimized to achieve sufficient yields and regioselectivity, especially using iodoarenes as reagents (Saito et al., 2002).
Synthesis of Chiral Dienes : Chiral dienes based on bicyclo[2.2.2]octa-2,5-diene have been synthesized for use in asymmetric reactions. For example, a chiral diene substituted with a ferrocenyl group was used in rhodium-catalyzed asymmetric 1,4-addition reactions, showing higher enantioselectivity compared to similar dienes (Zhou et al., 2015).
Exploring Conformations and Reactions : Research has been conducted on the conformations and reactions of bicyclo[3.2.1]oct-6-en-8-ylidene, providing insights into the rearrangement products of this class of compounds, such as bicyclo[3.3.0]octa-1,3-diene and bicyclo[4.2.0]octa-1,7-diene (Brinker et al., 2012).
Identification of Bicyclic Naphthenic Acids : In environmental chemistry, bicyclic naphthenic acids like bicyclo[2.2.2]octane acid have been identified in oil sands process water using comprehensive multidimensional gas chromatography-mass spectrometry, contributing to the understanding of water contamination and remediation strategies (Wilde et al., 2015).
properties
IUPAC Name |
bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1,3,5-7H,2,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKYIHFNQHBFAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560123 | |
Record name | Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid | |
CAS RN |
102589-30-0 | |
Record name | Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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